Phenoxybenzamine-d5

Vue d'ensemble

Description

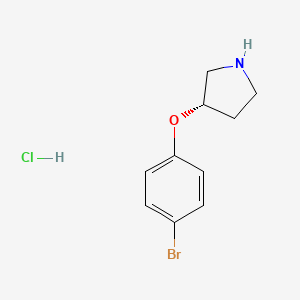

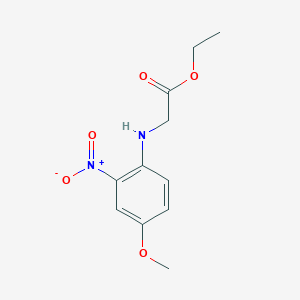

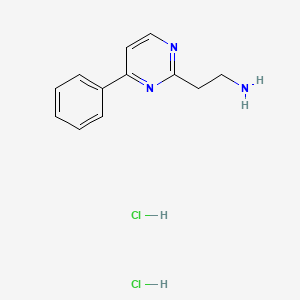

Phenoxybenzamine-d5 is a deuterium-labeled derivative of phenoxybenzamine. Phenoxybenzamine itself is a nonselective, irreversible, orally active alpha-adrenoceptor antagonist commonly used in the research of hypertension, specifically caused by pheochromocytoma . This compound is used primarily as an internal standard in mass spectrometry for the quantification of phenoxybenzamine .

Mécanisme D'action

Target of Action

Phenoxybenzamine-d5, a deuterium-labeled variant of Phenoxybenzamine, primarily targets alpha-adrenergic receptors . These receptors are present in the muscle lining the walls of blood vessels . By blocking these receptors, this compound influences vascular muscle relaxation and blood vessel dilation .

Mode of Action

this compound interacts with its targets by blocking alpha receptors, leading to muscle relaxation and widening of the blood vessels . This blocking is irreversible, resulting in a long-lasting action . When the alpha receptors are blocked, the muscle relaxes, and the blood vessels widen, resulting in a lowering of blood pressure .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of blood pressure and vascular tone . By blocking alpha receptors, it disrupts the normal constriction of blood vessels mediated by these receptors, leading to vasodilation . This can affect various downstream effects related to blood pressure regulation and peripheral circulation .

Pharmacokinetics

this compound, like its parent compound Phenoxybenzamine, is expected to have variable absorption from the gastrointestinal tract . The onset of action is gradual over several hours, and the drug has a long-lasting effect due to its irreversible binding to alpha receptors

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle and the dilation of blood vessels . This results in increased blood flow and a reduction in blood pressure . Additionally, Phenoxybenzamine has been reported to have antitumor activity , suggesting that this compound might have similar effects.

Analyse Biochimique

Biochemical Properties

Phenoxybenzamine-d5, like its non-deuterated counterpart, interacts with alpha-adrenergic receptors . It forms a permanent covalent bond with these receptors . This interaction leads to muscle relaxation and a widening of the blood vessels, which results in a lowering of blood pressure .

Cellular Effects

This compound influences cell function by blocking alpha receptors in certain parts of the body . This blocking action relaxes the muscle that lines the walls of blood vessels, causing the blood vessels to widen . This effect on cellular processes results in a lowering of blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves the blocking of alpha receptors, leading to muscle relaxation and a widening of the blood vessels . This compound forms a permanent covalent bond with adrenergic receptors . This binding interaction with biomolecules results in the observed effects at the molecular level .

Temporal Effects in Laboratory Settings

This compound, like Phenoxybenzamine, is a long-acting alpha-receptor blocking agent . It can produce and maintain “chemical sympathectomy” by oral administration . It increases blood flow to the skin, mucosa, and abdominal viscera, and lowers both supine and erect blood pressures .

Metabolic Pathways

Phenoxybenzamine, its non-deuterated counterpart, is known to interact with alpha-adrenergic receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phenoxybenzamine-d5 involves the incorporation of deuterium atoms into the phenoxybenzamine molecule. The general synthetic route includes the following steps:

Preparation of 1-phenoxy-2-propanol: This is achieved by reacting phenol with propylene oxide.

Formation of 1-phenoxy-2-chloropropane: 1-phenoxy-2-propanol is treated with thionyl chloride to form 1-phenoxy-2-chloropropane.

Reaction with ethanolamine: 1-phenoxy-2-chloropropane is then reacted with ethanolamine to form N-(phenoxyisopropyl)ethanolamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the production process to achieve the desired isotopic labeling .

Analyse Des Réactions Chimiques

Types of Reactions

Phenoxybenzamine-d5 undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative of this compound .

Applications De Recherche Scientifique

Phenoxybenzamine-d5 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of phenoxybenzamine.

Biology: Studied for its effects on alpha-adrenoceptors and its potential neuroprotective properties.

Medicine: Investigated for its use in treating hypertension and pheochromocytoma.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Comparaison Avec Des Composés Similaires

Phenoxybenzamine-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Phenoxybenzamine: The non-deuterated form, used for similar applications but without the isotopic labeling.

Doxazosin: Similar to prazosin, used for treating hypertension and benign prostatic hyperplasia.

This compound’s uniqueness lies in its use as an internal standard in mass spectrometry, providing accurate quantification and stability due to the deuterium atoms .

Propriétés

IUPAC Name |

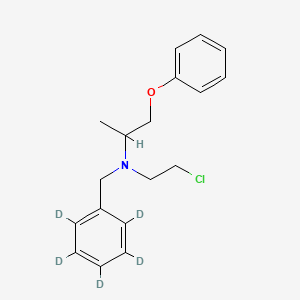

N-(2-chloroethyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-phenoxypropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3/i2D,4D,5D,8D,9D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCTJOXCFMACW-FPWDVLCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCCl)C(C)COC2=CC=CC=C2)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678722 | |

| Record name | N-(2-Chloroethyl)-1-phenoxy-N-[(~2~H_5_)phenylmethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-52-2 | |

| Record name | N-(2-Chloroethyl)-1-phenoxy-N-[(~2~H_5_)phenylmethyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)